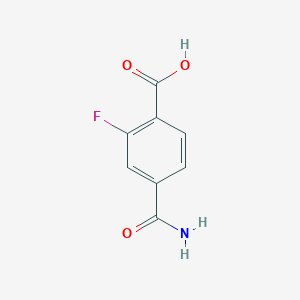

4-氨基甲酰基-2-氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

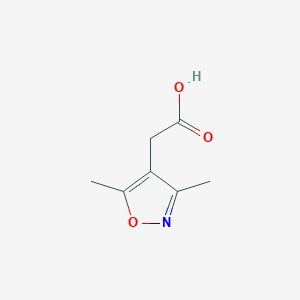

4-Carbamoyl-2-fluorobenzoic acid is a compound that is structurally related to 4-fluorobenzoic acid, with the addition of a carbamoyl functional group. This compound is of interest due to its potential biological activity and its use in the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, compounds with hypoglycemic activity, such as enantiomers of 4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid, have been synthesized and shown to act at the same receptor as hypoglycemic sulfonylureas and sulfonylaminopyrimidines . Additionally, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione from 4-[18F]fluorobenzoic acid using dicyclohexyl carbodiimide as a coupling agent has been reported, indicating the potential for 4-fluorobenzoic acid derivatives in medical imaging .

Molecular Structure Analysis

The molecular structure of related fluorobenzoic acid derivatives has been characterized using X-ray diffraction. For example, the single-crystal structure of acridine 4-fluorobenzoic acid and 9-aminoacridinium 4-fluorobenzoate monohydrate has been determined, providing insight into the intermolecular interactions, particularly those involving fluorine atoms . This structural information is crucial for understanding the properties and reactivity of 4-carbamoyl-2-fluorobenzoic acid.

Chemical Reactions Analysis

The reactivity of 4-fluorobenzoic acid derivatives has been explored in the context of forming co-crystals and salts with heteroaromatic nitrogenous bases . The formation of these structures is indicative of the potential chemical reactions that 4-carbamoyl-2-fluorobenzoic acid may undergo, such as salt formation or co-crystallization with other compounds, which could be relevant for its application in pharmaceutical formulations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzoic acid derivatives have been studied, particularly in the context of their photoluminescent properties. Lanthanide complexes with 4-fluorobenzoic acid have been synthesized and shown to exhibit strong luminescence under ultraviolet excitation, suggesting that the carbamoyl derivative may also possess interesting optical properties . The quantum yields and sensitization efficiency of these complexes have been quantified, providing a benchmark for the photophysical behavior of related compounds.

科学研究应用

有机电子学和材料科学

4-氨基甲酰基-2-氟苯甲酸及其衍生物已在有机电子学和材料科学领域得到探索。例如,包括 4-氟苯甲酸在内的卤代苯甲酸已被用于改性聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸盐) (PEDOT:PSS),显着提高其导电性。这种改性促进了高效、无氧化铟锡 (ITO) 有机太阳能电池的开发,而无需空穴传输层,实现了与传统 ITO 基器件相当的功率转换效率(Tan 等,2016)。

放射性标记和成像

在放射性药物领域,4-氟苯甲酸及其活化形式已被合成,用作双功能标记试剂。这些化合物已以高放射化学产率和可重复性制备,展示了它们在用于医学成像和治疗的放射性标记化合物开发中的潜力(Mařı́k & Sutcliffe, 2007)。

分析化学

4-氟苯甲酸还在分析化学中找到了应用,尤其是在研究涉及 CuCl2 的氧化还原行为和相互作用研究中。此类研究提供了对这些化合物的电化学性质及其在分析方法中的潜在用途的见解(Gomaa 等,2020)。

金属有机骨架(MOFs)

在金属有机骨架 (MOF) 的合成中,4-氟苯甲酸的衍生物已被用于在稀土 MOF 中创建氟桥接簇。这种创新方法对具有特定性质的 MOF 的设计和功能化具有影响,用于储气、催化等(Vizuet 等,2021)。

光催化转化

4-氟苯甲酸的衍生物已用于光催化转化,展示了此类化合物在光照射下促进有机反应中的作用。这突出了它们在绿色化学和可持续化学过程中的潜力(Shang 等,2019)。

安全和危害

作用机制

Target of Action

Similar compounds such as 4-carboxyphenylboronic acid are known to be involved in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, suzuki coupling reactions, and esterification .

Mode of Action

It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . These reactions involve the resonance-stabilized carbocation .

Biochemical Pathways

It is known that fluorinated compounds can affect various biochemical pathways, leading to the generation of toxic compounds that are of environmental concern .

Pharmacokinetics

The physicochemical properties of similar fluorinated compounds suggest that they may have high lipophilicity and metabolic stability .

Result of Action

It is known that the biotransformation of organofluorines can yield difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Carbamoyl-2-fluorobenzoic acid . For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity . Moreover, the presence of fluorinated compounds in the environment due to human activities can lead to their interaction with microorganisms, affecting their biotransformation and potential environmental impact .

属性

IUPAC Name |

4-carbamoyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTCHTGPAXWFMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360190 |

Source

|

| Record name | 4-carbamoyl-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

799265-47-7 |

Source

|

| Record name | 4-carbamoyl-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)